molecular formula C7H5BrN4O B12907366 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide CAS No. 87597-30-6

5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B12907366
CAS No.: 87597-30-6
M. Wt: 241.04 g/mol
InChI Key: SSWXOKCIIPJWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide (CAS 87597-30-6) is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. The compound features the imidazo[1,2-a]pyrazine core, a privileged scaffold recognized for its wide range of biological activities and its presence in pharmacologically active compounds . The bromine substituent at the 5-position makes this molecule a particularly valuable intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, allowing researchers to introduce diverse structural motifs and explore structure-activity relationships . This scaffold is a subject of ongoing research in the development of therapeutics for various diseases. Scientific literature indicates that derivatives of imidazo[1,2-a]pyrazine have been investigated as potent inhibitors of key biological targets. Notably, this structural class has been optimized to develop inhibitors of Aurora kinases A and B, which are promising targets in cancer therapy due to their critical role in cell cycle progression . Furthermore, related analogues have been explored as inhibitors of IκB kinase (IKK) complexes, which play a central role in the NF-κB signaling pathway and are implicated in inflammatory diseases . The structural features of this compound, including its planar heteroaromatic system and potential for hydrogen bonding via the carboxamide group, also make it a candidate for studies involving biomolecular interactions, such as intercalation with DNA . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

87597-30-6

Molecular Formula

C7H5BrN4O

Molecular Weight

241.04 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyrazine-2-carboxamide

InChI

InChI=1S/C7H5BrN4O/c8-5-1-10-2-6-11-4(7(9)13)3-12(5)6/h1-3H,(H2,9,13)

InChI Key

SSWXOKCIIPJWMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C2C=N1)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Bromination of Imidazo[1,2-a]pyrazine-2-carboxylic Acid Ethyl Ester

  • Reagents and Conditions: Bromine is used as the brominating agent, typically in anhydrous ethanol as the solvent.
  • Procedure: The imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester is dissolved in anhydrous ethanol, and bromine is added slowly under controlled temperature conditions to achieve selective bromination at the 5-position.
  • Outcome: This step yields 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester as an intermediate.

Conversion of the Ester to Carboxamide

  • Reagents and Conditions: The ester intermediate is reacted with ammonia or ammonium hydroxide to convert the ester group into the corresponding carboxamide.
  • Procedure: The brominated ester is treated with an excess of ammonia in ethanol or another suitable solvent under reflux conditions for several hours.
  • Outcome: The reaction affords 5-bromoimidazo[1,2-a]pyrazine-2-carboxamide with good yield.

Alternative Route via Hydrazide Intermediate

  • Starting Material: Ethyl imidazo[1,2-a]pyrazine-2-carboxylate.
  • Step 1: Reaction with hydrazine hydrate in ethanol under reflux to form imidazo[1,2-a]pyrazine-2-carbohydrazide.
  • Step 2: Bromination of the hydrazide intermediate to introduce the bromine atom at the 5-position.
  • Step 3: Conversion of the hydrazide to carboxamide or further derivatization as needed.

This method allows for the synthesis of various derivatives and has been reported with yields ranging from 64% to 74% for related compounds.

Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester Bromine in anhydrous ethanol 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester ~90 Selective bromination at 5-position
2 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester Ammonia in ethanol, reflux This compound 70-80 Ester to carboxamide conversion
Alt 1 Ethyl imidazo[1,2-a]pyrazine-2-carboxylate Hydrazine hydrate in ethanol, reflux Imidazo[1,2-a]pyrazine-2-carbohydrazide 80-85 Intermediate for further functionalization
Alt 2 Hydrazide intermediate Bromination (Br2) 5-Bromoimidazo[1,2-a]pyrazine-2-carbohydrazide 65-75 Bromination on hydrazide intermediate
Alt 3 Hydrazide intermediate Conversion to carboxamide This compound 60-70 Final product after hydrazide conversion

Research Findings and Analytical Data

  • Spectroscopic Characterization: The final compound and intermediates are characterized by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry.
    • IR bands typically show N-H stretching around 3210–3225 cm⁻¹, C=O stretching near 1640–1660 cm⁻¹, and characteristic C-N and C=C stretches.
    • ^1H-NMR confirms aromatic and amide protons, with signals consistent with the imidazo[1,2-a]pyrazine framework and bromine substitution.
  • Yields: Reported yields for bromination and amidation steps range from 65% to 90%, depending on reaction conditions and purification methods.
  • Purity: Products are often purified by recrystallization or chromatography, with melting points consistent with literature values (e.g., ~265°C for this compound).

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester or ethyl imidazo[1,2-a]pyrazine-2-carboxylate
Brominating Agent Bromine (Br2)
Solvent for Bromination Anhydrous ethanol
Temperature for Bromination Ambient to reflux temperatures
Amidation Agent Ammonia or ammonium hydroxide
Solvent for Amidation Ethanol
Reaction Time Bromination: 1–4 hours; Amidation: 6–12 hours
Purification Recrystallization, filtration, chromatography
Characterization Techniques IR, ^1H-NMR, ^13C-NMR, MS

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes substitution with nucleophiles, enabling functionalization of the heterocyclic core.

Reaction TypeConditionsProductsYieldReference
SNAr with aminesDMF, 80°C, 12h5-Amino derivatives65–78%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, CH₃CN/H₂OAryl/heteroaryl derivatives70–85%
Thiol substitutionEtOH, NaSH, reflux5-Sulfhydryl analogs58%

Key Findings :

  • Suzuki-Miyaura cross-coupling efficiently introduces aryl groups at position 5, as demonstrated in the synthesis of anticancer derivatives .

  • Amine substitutions require polar aprotic solvents and elevated temperatures for optimal yields.

Amide Functionalization

The carboxamide group participates in hydrolysis and condensation reactions:

ReactionConditionsOutcomeApplication
Acidic hydrolysisHCl (6M), 100°C, 6hCarboxylic acid formationPrecursor for metal complexes
Condensation with aminesDCC, DMAP, CH₂Cl₂Amide bond diversificationBioactive analog synthesis

Mechanistic Insight :
Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Condensation reactions employ coupling agents like DCC to activate the carboxamide .

Cyclocondensation Reactions

The imidazo[1,2-a]pyrazine core facilitates ring-forming reactions:

SubstratesConditionsProductsBiological Activity
1,3-DiketonesPiperidine, EtOH, ΔFused tricyclic systemsAnticancer (GI₅₀ = 0.80–2.87 μM)
AldehydesHCl, MW, 140°CImidazo[1,2-a]pyrazine-oxazole hybridsAntimicrobial

Case Study :
Reaction with 1-cyclohexyl-1H-benzo[d]imidazole boronate under Suzuki conditions yielded a dual-substituted derivative (31 ) showing broad-spectrum cytotoxicity against 59 cancer cell lines .

Metal-Mediated Transformations

Palladium catalysis dominates functionalization strategies:

Reaction TypeCatalytic SystemKey IntermediatesOutcomes
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos5-ArylaminoderivativesKinase inhibitors
CyanationCuCN, DMF, 120°C5-Cyano analogsImproved metabolic stability

Optimization Data :

  • Suzuki couplings achieved 85% yield using Pd(PPh₃)₄ and microwave irradiation .

  • Cyanation reactions require stoichiometric copper cyanide to minimize byproducts.

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally related molecules:

CompoundPosition 5 SubstituentDominant ReactionRate (k, s⁻¹)
5-Bromoimidazo[1,2-a]pyrazine-2-carboxamideBrNucleophilic substitution2.4 × 10⁻³
5-Chloro analogClHydrolysis1.1 × 10⁻³
5-Methyl analogCH₃Electrophilic substitution3.8 × 10⁻⁴

Scientific Research Applications

Pharmaceutical Development

5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide has been explored for its antitumor properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate significant activity against the NCI-60 cancer cell panel, with one compound exhibiting a growth inhibition range from −98.48% to 98.86% across different cell lines, indicating its potential as an anticancer agent .

Case Study: Anticancer Activity

  • Compound Tested : A derivative of this compound.
  • Cell Lines : Tested against 59 human cancer cell lines.
  • Results : The derivative showed broad-spectrum cytotoxicity, with the most sensitive lines being SK-MEL-5 (melanoma) and HCC-2998 (colon cancer) .

Inhibition of Enzymatic Activity

The compound has also been identified as a potential inhibitor of specific enzymes linked to pathogenic bacteria. For example, virtual high-throughput screening has indicated that imidazo[1,2-a]pyrazine compounds can act as ATP mimics and inhibitors of the Helicobacter pylori VirB11 ATPase, which is crucial for the bacterium's virulence . This suggests that this compound could be developed into therapeutic agents targeting bacterial infections.

Interaction with Biological Targets

The binding affinity of this compound to DNA has been studied, revealing that it can intercalate into DNA base pairs. This property is significant for its potential use in developing chemotherapeutic agents that target DNA replication in cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps starting from imidazo[1,2-a]pyrazine derivatives . The ability to modify its structure leads to various derivatives with enhanced biological activities.

Synthesis Overview

StepReaction TypeKey Reagents
1BrominationBromine
2AmidationCarboxylic acid derivatives
3CyclizationVarious catalysts

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that similar compounds can inhibit enzymes or interact with receptors, leading to various biological effects . The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

5-Bromoimidazo[1,2-a]pyridine Derivatives

  • 5-Bromoimidazo[1,2-a]pyridine-2-carboxamide hydrazones : These derivatives exhibit antimicrobial activity against Enterococcus faecalis and Staphylococcus epidermidis (MIC = 3.9 μg/mL) . The hydrazone moiety enhances antimicrobial efficacy compared to the carboxamide group in the target compound.
  • 5-Bromoimidazo[1,2-a]pyridine (CENP-E Inhibitor) : Displays potent inhibition of centromere-associated protein E (CENP-E) with an IC50 of 50 nM, leveraging bromine’s electron-withdrawing effects for enhanced target binding .

6-Bromoimidazo[1,2-a]pyrazin-2-amine

A positional isomer with bromine at position 6 and an amine group at position 2. This compound’s altered substitution pattern likely reduces PDE inhibitory activity compared to the carboxamide derivative, emphasizing the importance of the carboxamide group in cAMP modulation .

Pyrazinecarboxamide Derivatives

6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide

  • Activity : 65% inhibition of Mycobacterium tuberculosis H37Rv at 6.25 μg/mL .

6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide

  • Activity : Inhibits photosynthetic electron transport (PET) in spinach chloroplasts (IC50 = 43.0 μmol/L) .
  • SAR : The bulky tert-butyl group increases lipophilicity (logP), favoring membrane penetration and PET inhibition, whereas bromine in the target compound balances lipophilicity and electronic effects for dual PDE/β-adrenergic activity.

Methoxy-Substituted Analogues

5-Methoxyimidazo[1,2-a]pyridine Derivative (+)-(S)-12

  • Activity : Potent CENP-E inhibitor (IC50 = 3.6 nM) with improved synthetic accessibility and antitumor efficacy compared to brominated analogues .
  • SAR : Methoxy’s electron-donating nature optimizes binding to CENP-E’s hydrophobic pocket, contrasting with bromine’s electron-withdrawing effects in the target compound.

Comparative Data Table

Compound Name Core Structure Substituents Key Biological Activity Potency/IC50 Reference
This compound Imidazo[1,2-a]pyrazine 5-Br, 2-carboxamide PDE inhibition, antibronchospastic Not specified
5-Bromoimidazo[1,2-a]pyridine-2-carboxamide hydrazones Imidazo[1,2-a]pyridine 5-Br, hydrazide derivatives Antimicrobial 3.9 μg/mL
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide Pyrazine 6-Cl, N-(4-Cl-phenyl) Antimycobacterial 65% inhibition at 6.25 μg/mL
5-Methoxyimidazo[1,2-a]pyridine (+)-(S)-12 Imidazo[1,2-a]pyridine 5-OCH3 CENP-E inhibition IC50 = 3.6 nM
6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide Pyrazine 6-Cl, 5-tert-butyl, N-(4-Cl-phenyl) PET inhibition IC50 = 43.0 μmol/L

Structure-Activity Relationship (SAR) Insights

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity enhance target binding in PDE and β-adrenergic receptors, whereas chlorine’s smaller size favors antimycobacterial activity .
  • Carboxamide vs. Hydrazide : The carboxamide group in the target compound optimizes cAMP modulation, while hydrazide derivatives shift activity toward antimicrobial targets .
  • Positional Isomerism : Bromine at position 5 (imidazo[1,2-a]pyrazine) vs. position 6 (imidazo[1,2-a]pyrazin-2-amine) significantly alters biological target specificity .

Biological Activity

5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves condensation reactions that yield derivatives with specific substituents influencing their biological activity. The compound features a bromine atom at the 5-position of the imidazo[1,2-a]pyrazine ring, which is critical for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its anticancer properties, effects on ion channels, and potential as an enzyme inhibitor.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit significant cytotoxicity against a range of cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies showed that compounds derived from imidazo[1,2-a]pyrazine exhibited cytotoxic effects against multiple cancer cell lines from the NCI-60 panel. One notable derivative demonstrated a growth inhibition range from -98.48% to 98.86% across 59 human cancer cell lines with GI50 values between 0.80 µM and 2.87 µM .
CompoundCancer Cell Lines TestedGI50 Range (µM)Cytotoxicity (%)
This compound590.80 - 2.87-98.48 to 98.86

The mechanism underlying the anticancer activity of this compound may involve DNA intercalation. Studies suggest that it binds to DNA base pairs with a binding constant of 1.25×104 M11.25\times 10^4\text{ M}^{-1}, indicating a strong interaction that could disrupt normal cellular processes .

Pharmacological Properties

In addition to its anticancer properties, this compound has shown promise in other pharmacological areas:

  • Cardiovascular Effects : Research indicates that this compound exhibits positive chronotropic and inotropic effects on isolated atria, likely due to phosphodiesterase-inhibiting properties that enhance cyclic AMP concentrations .

Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
AnticancerCytotoxicity against NCI-60 cancer cell lines
CardiovascularPositive chronotropic/inotropic effects
DNA BindingIntercalation with binding constant 1.25×104 M11.25\times 10^4\text{ M}^{-1}

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyrazine derivatives:

  • Cytotoxicity Against Melanoma : A study reported significant sensitivity of SK-MEL-5 (melanoma) cell lines to certain derivatives, reinforcing the potential for targeted cancer therapies .
  • Pharmacokinetic Profile : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics in preclinical models, suggesting potential for clinical application .
  • Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation, further expanding its therapeutic profile .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide derivatives?

The compound is synthesized via condensation of α-halogenocarbonyl compounds (e.g., bromoacetophenone) with aminopyrazines under microwave irradiation, which enhances reaction efficiency and reduces time . Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a precursor, is synthesized using similar halogenation and cyclization strategies, as evidenced by ChemBridge protocols . Microwave-assisted synthesis is preferred for its green chemistry advantages, including reduced solvent use and higher yields .

Q. How can structural characterization of this compound be performed?

Key techniques include:

  • IR spectroscopy : To confirm carboxamide C=O stretching (~1626–1672 cm⁻¹) and N-H bonds (~3382 cm⁻¹) .
  • ¹H NMR : Peaks at δ 3.40–4.19 ppm indicate substituents like methoxy or ethynyl groups, while aromatic protons appear at δ 6.87–9.55 ppm .
  • LC-MS : Molecular ion peaks (e.g., m/z 269.2 [M+H]⁺) validate molecular weight .

Q. What preliminary biological activities are associated with this compound?

Derivatives exhibit antimicrobial activity against Staphylococcus epidermidis and Enterococcus faecalis (MIC: 3.9 μg/mL) via hydrazone functional groups . Antifungal activity against Candida albicans is also observed, with IC₅₀ values reported in Table 3 of Boggavarapu et al. (2020) .

Advanced Research Questions

Q. How does this compound modulate β-adrenergic receptors and phosphodiesterase (PDE) activity?

The compound acts as a dual inhibitor :

  • β-Adrenergic antagonism : Blocks bronchospasm by inhibiting receptor signaling, as shown in isolated atrial tissue studies .
  • PDE inhibition : Increases intracellular cAMP levels, enhancing cardiac inotropy and chronotropy. Propranolol-resistant effects confirm non-canonical PDE-mediated pathways .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Contradictions (e.g., potent in vitro PDE inhibition vs. variable in vivo bronchodilation) can be addressed by:

  • Pharmacokinetic profiling : Assessing bioavailability and metabolic stability (e.g., hepatic microsome assays).
  • Dose-response studies : Optimizing dosing regimens to account for tissue penetration barriers .
  • In silico modeling : Predicting binding affinities to β-adrenergic subtypes (e.g., β₁ vs. β₂) .

Q. How do structural modifications influence the compound’s bioactivity?

  • Electron-withdrawing groups (e.g., bromo at position 5): Enhance antimicrobial activity by increasing electrophilicity .
  • N-Aryl substitutions : Para-methoxy groups improve antifungal potency, while ethynyl groups reduce solubility but increase receptor binding .
  • Carboxamide vs. ester derivatives : Carboxamides show superior PDE inhibition due to hydrogen-bonding with catalytic domains .

Methodological Guidance

Q. What assays are recommended for evaluating antibronchospastic activity?

  • In vitro : Isolated tracheal ring assays using acetylcholine-induced contractions .
  • In vivo : Ovalbumin-sensitized murine models to measure airway resistance via plethysmography .

Q. How to design SAR studies for imidazo[1,2-a]pyrazine derivatives?

  • Scaffold diversification : Introduce halogens, alkyl chains, or heteroaromatic rings at positions 5 and 2.
  • Activity cliffs : Compare IC₅₀ shifts between analogs (e.g., bromo vs. chloro substitutions) .
  • Computational tools : Use molecular docking (AutoDock Vina) to map interactions with PDE4B or β₂-adrenergic receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.